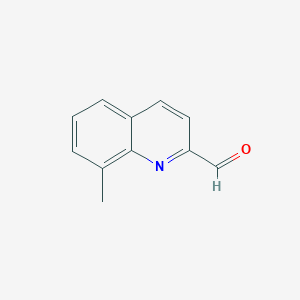
8-Methylquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, featuring a methyl group at the 8th position and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 8-Methylquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 2nd position of 8-methylquinoline . Another method involves the Friedländer synthesis, which combines aniline and a carbonyl compound under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: 8-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group at the 8th position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 8-Methylquinoline-2-carboxylic acid.
Reduction: 8-Methylquinoline-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
8-Methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Methylquinoline-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, affecting their function .
類似化合物との比較
Quinoline: The parent compound, lacking the methyl and aldehyde groups.
8-Methylquinoline: Similar structure but without the aldehyde group.
2-Quinolinecarbaldehyde: Similar structure but without the methyl group.
Uniqueness: 8-Methylquinoline-2-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis .
生物活性
8-Methylquinoline-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both a methyl and an aldehyde group, exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₇N
- Molecular Weight : 145.16 g/mol
- Functional Groups : Methyl group at position 8 and an aldehyde group at position 2.
This unique combination of functional groups enhances its reactivity and interaction with biological targets, making it a versatile compound in organic synthesis and drug development.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. Additionally, the compound may act as an inhibitor of various enzymes involved in metabolic pathways, contributing to its therapeutic effects against cancer and infections .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that it possesses potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL, outperforming standard antibiotics in certain cases . The compound's effectiveness extends to other pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of quinoline can induce apoptosis in tumor cells while exhibiting low toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives of this compound against clinical isolates of resistant bacteria. Results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, highlighting their potential in treating antibiotic-resistant infections .
- Cytotoxicity Assessment : In another study, the cytotoxic effects of this compound were assessed using HeLa cells (a cervical cancer cell line). The compound showed significant cytotoxicity at concentrations above 50 µM while sparing normal fibroblast cells, suggesting a promising therapeutic index for cancer treatment.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Quinoline | C₉H₇N | Parent compound; lacks substituents | Limited biological activity |
| 8-Methylquinoline | C₉H₉N | Methyl group at position 8 | Moderate antibacterial activity |
| This compound | C₉H₇N | Methyl at position 8; aldehyde at position 2 | Significant antimicrobial & anticancer activity |
| 5-Amino-6-fluoro-8-methylquinoline | C₁₁H₉FN₂O₂ | Fluorinated derivative; amino group present | Enhanced activity against pathogens |
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
8-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-9-5-6-10(7-13)12-11(8)9/h2-7H,1H3 |
InChIキー |
MNRCIPOFTIYSAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















